![molecular formula C21H22N4O B1488574 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-53-9](/img/structure/B1488574.png)
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, also known as 2-benzyl-5-(6-furylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, is a synthetic organic compound with a molecular formula of C16H18N3O. It is a heterocyclic compound with a unique structure and properties. It has been studied extensively in the past few decades due to its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research. It has been used as a model compound for studies of the structure-activity relationships of heterocyclic compounds, as well as for the synthesis of other heterocyclic compounds. It has also been used in the synthesis of drugs and other biologically active compounds. Additionally, it has been used in the study of the effects of various organic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is not yet fully understood. However, it is believed that its unique structure and properties allow it to interact with various biological systems in a variety of ways. It has been suggested that it may interact with proteins, enzymes, and other molecules to alter their function or structure. Additionally, it has been suggested that it may act as an allosteric modulator of certain enzymes, or as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, it has been suggested that it may have various effects on biological systems. For example, it has been suggested that it may act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it has been proposed that it may interact with proteins, enzymes, and other molecules to alter their function or structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it has a unique structure and properties that make it useful for studying the structure-activity relationships of heterocyclic compounds. However, one of the main limitations is that it is not as well-studied as other compounds, so its effects on biological systems are not yet fully understood.
Direcciones Futuras
Given the potential applications of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, there are many possible future directions for research. One possible direction is to explore its effects on various biological systems, such as its interactions with proteins, enzymes, and other molecules. Additionally, further research could be conducted to explore its potential as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, further research could be done to explore its potential as a drug or other biologically active compound. Finally, further research could be done to explore its potential as a model compound for studying
Propiedades
IUPAC Name |
2-benzyl-5-[6-(furan-2-yl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-5-16(6-3-1)11-24-12-17-14-25(15-18(17)13-24)21-9-8-19(22-23-21)20-7-4-10-26-20/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLVGDKSVLXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)
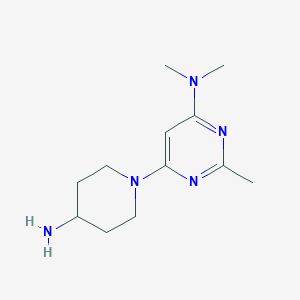
![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

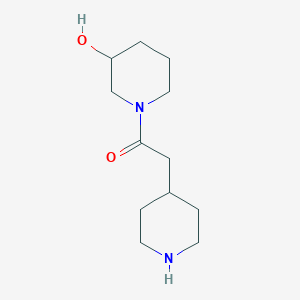

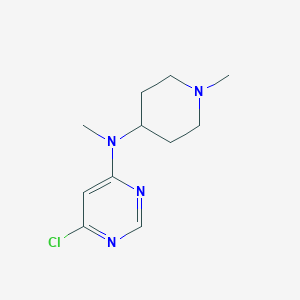
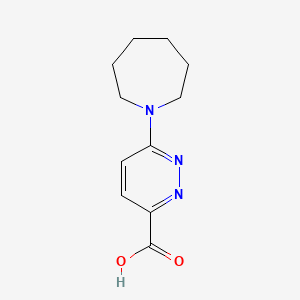


amine](/img/structure/B1488507.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
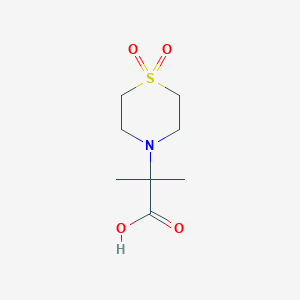
![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)